(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound characterized by its unique thiazole ring structure and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and solvent choice. Continuous monitoring and quality control are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its fluorophenyl group enhances binding affinity and specificity towards biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antiproliferative activity against cancer cell lines and its ability to modulate androgen receptors .
Industry
Industrially, this compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, allowing it to inhibit enzyme activity or modulate receptor function. The thiazole ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(3-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazole ring and fluorophenyl group but differs in its amine functionality.
3-(4-fluorophenyl)-1H-pyrazole derivatives: Similar in having a fluorophenyl group but contains a pyrazole ring instead of a thiazole ring.
Uniqueness
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is unique due to its combination of a thiazole ring with a fluorophenyl group and a propionamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C14H15FN2O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C14H15FN2O3S2/c1-2-13(18)16-14-17(10-5-3-9(15)4-6-10)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
SVQSNYGTNLQSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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